molecular formula C10H11N3O B2983495 1-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one CAS No. 302966-90-1

1-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one

Cat. No.: B2983495
CAS No.: 302966-90-1
M. Wt: 189.218
InChI Key: ZFWXOUWYTDKKTE-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one is a chemical compound known for its applications in various fields, particularly in organic synthesis. It is a derivative of benzotriazole, a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is often used as a reagent in chemical reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one typically involves the reaction of benzotriazole with butan-2-one under specific conditions. One common method includes the use of a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one involves its ability to act as a coupling reagent. It facilitates the formation of peptide bonds by activating carboxylic acids, making them more reactive towards nucleophilic attack by amines. This process involves the formation of an intermediate complex, which then undergoes nucleophilic substitution to form the desired peptide bond .

Comparison with Similar Compounds

  • **1-(1H-1,2,3

Properties

IUPAC Name

1-(benzotriazol-1-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-8(14)7-13-10-6-4-3-5-9(10)11-12-13/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWXOUWYTDKKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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